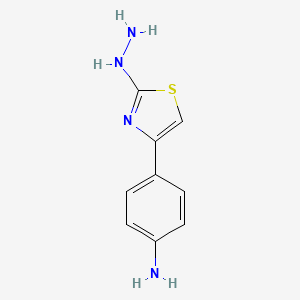

2-Hydrazino-4-(4-aminophenyl)thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Materials Science

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a fundamental scaffold in medicinal chemistry. nih.goveurekaselect.com Its structure is integral to numerous natural products, such as vitamin B1 (thiamine), and synthetic drugs. nih.govwikipedia.org Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antihistaminic properties. nih.govsemanticscholar.orgnih.gov The thiazole nucleus is a key component of well-known drugs like the antiretroviral ritonavir and the antibiotic sulfathiazole. nih.govbohrium.com

Beyond its role in medicine, the thiazole scaffold is also significant in materials science. Thiazole-based compounds have been explored for their applications in:

Conductive Polymers: Their electrical conductivity makes them suitable for use in electronic devices. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are utilized for their luminescent properties. numberanalytics.com

Corrosion Inhibitors: Certain thiazole compounds can protect metals from corrosion. numberanalytics.com

Dyes and Photographic Sensitizers: The thiazole ring is important in cyanine dyes used in photography. nih.goveurekaselect.com

The planar and aromatic nature of the thiazole ring contributes to its stability and allows for significant pi-electron delocalization, a key factor in its diverse applications. wikipedia.orgnumberanalytics.com

Overview of Hydrazino and Aminophenyl Substituents in Chemical Synthesis and Biological Modulation

The hydrazino group (-NHNH2) and the aminophenyl group (-C6H4NH2) are important functional groups that significantly influence the chemical and biological properties of the molecules they are attached to.

Hydrazino Group: Hydrazines are derivatives of the inorganic compound hydrazine (B178648) (H2N-NH2) where one or more hydrogen atoms are replaced by organic substituents. wikipedia.org The hydrazino group is a powerful nucleophile and a good reducing agent, making it a versatile building block in organic synthesis. wikipedia.orgwikipedia.org It is used to create various heterocyclic compounds, such as pyrazoles and pyridazines. wikipedia.org The presence of a hydrazino group can enhance the biological activity of a compound by providing additional sites for hydrogen bonding, which can increase its interaction with biological targets like enzymes. evitachem.commdpi.com For instance, the hydrazone linkage derived from a hydrazino group has been shown to be crucial for the antifungal potency of certain thiazole derivatives. nih.gov

Aminophenyl Group: The aminophenyl group is a common substituent in medicinal chemistry. The presence and position of the amino group on the phenyl ring can modulate a compound's biological activity. nih.gov For example, in the development of DNA methyltransferase inhibitors, the aminopyrimidine moiety, which is structurally related to the aminophenyl group, was found to be important for interaction with the target protein. nih.govresearchgate.net The aminophenyl group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.

Research Gaps and Objectives for Comprehensive Investigation of 2-Hydrazino-4-(4-aminophenyl)thiazole

While the individual components of this compound—the thiazole ring, the hydrazino group, and the aminophenyl group—are well-studied for their respective contributions to chemical reactivity and biological activity, a comprehensive investigation into this specific combination is still warranted.

Identified Research Gaps:

Limited Publicly Available Data: There is a scarcity of detailed studies focusing specifically on the synthesis, characterization, and biological evaluation of this compound.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the hydrazino and aminophenyl groups on the thiazole scaffold affect its biological activity is lacking.

Exploration of Full Therapeutic Potential: While thiazoles and hydrazino compounds have shown promise in various therapeutic areas, the full spectrum of biological activities for this compound remains largely unexplored.

Objectives for Future Research:

Systematic Synthesis and Characterization: To develop efficient and scalable synthetic routes for this compound and its derivatives, followed by thorough structural and physicochemical characterization.

Comprehensive Biological Screening: To evaluate the compound and its analogues against a wide range of biological targets to identify potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanistic Studies: To elucidate the mechanism of action for any identified biological activities, including the identification of specific molecular targets.

Development of Structure-Activity Relationships: To systematically modify the structure of this compound and assess the impact on its biological profile to guide the design of more potent and selective compounds.

A thorough investigation into this compound holds the potential to uncover novel lead compounds for drug discovery and to expand the utility of thiazole-based scaffolds in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydrazinyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZHPJMVGQRYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020704 | |

| Record name | 2-Hydrazino-4-(4-aminophenyl) thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-71-8 | |

| Record name | 4-(2-Hydrazino-thiazol-4-yl)-phenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazino-4-(4-aminophenyl) thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-HYDRAZINO-THIAZOL-4-YL)-PHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEB24E4M5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydrazino 4 4 Aminophenyl Thiazole and Its Precursors

Historical and Current Synthetic Routes to Substituted Thiazoles

The synthesis of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several methods developed over the years. Many contemporary approaches are refinements of classical reactions, adapted to improve yields, reduce reaction times, and incorporate principles of green chemistry.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most prominent and versatile methods for creating thiazole derivatives. chemhelpasap.comsynarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comcutm.ac.in The mechanism commences with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

This method is highly adaptable, allowing for the synthesis of a wide variety of substituted thiazoles by simply changing the starting α-haloketone and thioamide. bepls.com Variations of the Hantzsch synthesis have been developed to accommodate different functional groups and to proceed under milder conditions. figshare.com

A crucial variation of the Hantzsch synthesis for preparing 2-hydrazinothiazoles involves the use of thiosemicarbazide (B42300) as the thioamide component. tandfonline.com The reaction between an α-haloketone and thiosemicarbazide leads to the formation of a 2-hydrazino-substituted thiazole. chemrxiv.org This reaction is a direct and efficient way to introduce the hydrazino group at the 2-position of the thiazole ring. nih.gov

The process typically involves refluxing the α-haloketone and thiosemicarbazide in a solvent like ethanol. acs.org The condensation can sometimes lead to isomeric byproducts, such as 2-amino-6H-1,3,4-thiadiazines, depending on the reaction conditions. chemrxiv.org However, the conditions can be optimized to favor the formation of the desired 2-hydrazinothiazole.

Optimized Synthetic Pathways for the Thiazole Core of 2-Hydrazino-4-(4-aminophenyl)thiazole

The synthesis of the specific thiazole core of this compound, which is a 4-aryl thiazole, is typically achieved via the Hantzsch reaction. The key starting material is a 2-halo-1-(4-substituted-phenyl)ethan-1-one. For instance, the reaction of a substituted phenacyl bromide with a thioamide or thiourea (B124793) derivative is a common route. tandfonline.com

To create the 4-(4-aminophenyl)thiazole core, one could theoretically start with 2-bromo-1-(4-aminophenyl)ethan-1-one. However, the amino group is often protected or introduced at a later stage to avoid side reactions. A more common strategy is to use a precursor like 2-bromo-1-(4-nitrophenyl)ethan-1-one. The reaction of this α-haloketone with thiosemicarbazide would yield 2-hydrazino-4-(4-nitrophenyl)thiazole, which can then be reduced to the target compound.

Introduction of the Hydrazino Moiety: Strategies and Reaction Conditions

The most direct strategy for introducing the hydrazino group at the C2 position of the thiazole ring is by using thiosemicarbazide in the Hantzsch synthesis. tandfonline.comnih.gov This one-step cyclization and functionalization is highly efficient.

An alternative, two-step approach is also widely used. This involves first condensing a ketone or aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized by reacting it with an α-halocarbonyl compound to form the 2-hydrazinyl-thiazole derivative. nih.govnih.gov This method allows for greater diversity in the substituent attached to the exocyclic nitrogen of the hydrazino group. For the synthesis of the parent 2-hydrazino-thiazole, thiosemicarbazide is reacted directly with the α-haloketone.

Integration of the 4-Aminophenyl Group: Approaches and Chemical Transformations

There are two primary approaches for integrating the 4-aminophenyl group at the C4 position of the thiazole ring:

Starting with a Pre-functionalized Phenyl Ring: This involves using an α-haloketone that already contains the desired amino group or a precursor. A common precursor is the nitro group. For example, 2-bromo-1-(4-nitrophenyl)ethanone is reacted with thiosemicarbazide to form 2-hydrazino-4-(4-nitrophenyl)thiazole. The nitro group is then subsequently reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation.

Direct Use of Amino-Substituted Reactant: While less common due to potential reactivity of the amino group, it is possible to use 2-bromo-1-(4-aminophenyl)ethanone as the starting material. This would require careful control of the reaction pH and potentially protection of the amino group to prevent it from interfering with the thiazole ring formation.

The reduction of the nitro group is a well-established and reliable method, often providing high yields of the desired amine.

Yield Optimization and Green Chemistry Principles in the Synthesis of Thiazole Derivatives

Conventional methods for thiazole synthesis often suffer from drawbacks like harsh reaction conditions, long reaction times, and the use of hazardous solvents. bepls.com In response, significant efforts have been made to develop more efficient and environmentally friendly protocols. sruc.ac.uk

Key green chemistry approaches include: researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in Hantzsch synthesis. figshare.comderpharmachemica.com

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions and lead to higher yields in shorter times. sruc.ac.uk

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol, or using solvent-free conditions, reduces the environmental impact. bepls.comresearchgate.net

Catalyst-Free and Recyclable Catalysts: Developing reactions that proceed without a catalyst or that use recyclable catalysts improves the sustainability of the process. bepls.com

One-Pot, Multi-Component Reactions: Combining several synthetic steps into a single operation (a one-pot reaction) improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. researchgate.netresearchgate.net The synthesis of 2-hydrazonyl-4-phenylthiazoles has been effectively achieved through three-component reactions involving an aldehyde, thiosemicarbazide, and a bromoacetophenone under solvent-free conditions using a reusable ionic liquid catalyst. researchgate.net

These modern approaches not only enhance the efficiency and yield of thiazole synthesis but also align with the growing demand for sustainable chemical manufacturing. osi.lv

Table of Optimized Reaction Conditions for Thiazole Synthesis

| Method | Catalyst/Medium | Advantages | Typical Yields |

|---|---|---|---|

| Conventional Heating | Ethanol, Reflux | Well-established, simple setup | Moderate to Good |

| Microwave Irradiation | Solvent-free or Green Solvent | Rapid reaction times, high yields derpharmachemica.com | Good to Excellent derpharmachemica.com |

| Ultrasonic Irradiation | Aqueous media | Energy efficient, improved yields sruc.ac.uk | Good to Excellent |

| One-Pot, Multi-Component | Ionic Liquid, Solvent-free | High efficiency, reduced waste, simple procedure researchgate.net | Excellent researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydrazino 4 4 Aminophenyl Thiazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Hydrazino-4-(4-aminophenyl)thiazole in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides unambiguous evidence for the compound's atomic framework.

¹H NMR: The proton NMR spectrum of related thiazole (B1198619) derivatives provides expected chemical shift regions for the protons in this compound. Protons on the aminophenyl group typically appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). The lone proton on the thiazole ring (H-5) is expected to resonate as a singlet. The protons of the amino (NH₂) and hydrazino (NH, NH₂) groups are exchangeable with D₂O and often appear as broad singlets. For example, in similar structures, NH protons have been observed at chemical shifts as high as δ 10.25 and 12.55 ppm. niscpr.res.in

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the aminophenyl ring typically resonate between δ 114 and δ 150 ppm. The thiazole ring carbons show distinct signals; for instance, C2 (attached to the hydrazino group) can appear around δ 164-172 ppm, while C4 and C5 are also found in the aromatic/heteroaromatic region. nih.gov

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. youtube.comyoutube.com

COSY spectra establish proton-proton coupling networks, for instance, confirming the connectivity of adjacent protons on the aminophenyl ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aminophenyl substituent to the thiazole ring and confirming the position of the hydrazino group.

Table 1: Representative NMR Data for Thiazole Derivatives This table presents typical chemical shift ranges observed for nuclei in structures analogous to this compound. Specific values for the title compound may vary based on solvent and experimental conditions.

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-H (phenyl) | 6.5 - 8.0 | Complex splitting pattern (multiplets) expected. niscpr.res.in |

| Thiazole C-H (H-5) | 6.9 - 7.4 | Typically a singlet. niscpr.res.inrsc.org |

| Amino N-H (NH₂) | Variable (broad) | D₂O exchangeable. rsc.org |

| Hydrazino N-H | Variable (broad) | D₂O exchangeable, can be > 10 ppm. niscpr.res.innih.gov |

| Aromatic C (phenyl) | 114 - 150 | Includes both protonated and quaternary carbons. rsc.org |

| Thiazole C-2 | 164 - 173 | Carbon bearing the hydrazino group. nih.gov |

| Thiazole C-4 | ~150 | Carbon attached to the phenyl ring. rsc.org |

| Thiazole C-5 | ~102 | Protonated carbon of the thiazole ring. rsc.org |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

Table 2: Typical Intermolecular Interactions in Aminothiazole Crystal Structures

| Interaction Type | Description | Significance |

|---|---|---|

| N—H···N Hydrogen Bonds | Donation from amino/hydrazino groups to thiazole or amino nitrogen acceptors. nih.govresearchgate.net | Primary interaction forming structural motifs like dimers and chains. nih.gov |

| N—H···O/S Hydrogen Bonds | Can occur if solvent molecules or other functional groups are present. | Contributes to stabilizing the crystal lattice. |

| C—H···π Interactions | A C-H bond interacts with the face of an aromatic ring (phenyl or thiazole). nih.gov | Helps consolidate the molecular packing in three dimensions. nih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | Often observed between thiazole and/or phenyl rings, influencing layer stacking. nih.gov |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The molecular formula C₉H₁₀N₄S corresponds to a molecular weight of approximately 206.27 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides further structural proof by analyzing the fragmentation patterns of the protonated molecule ([M+H]⁺). nih.gov Collision-induced dissociation (CID) experiments reveal characteristic losses of neutral fragments. For hydrazinothiazole structures, fragmentation pathways often involve the cleavage of the hydrazine (B178648) group, the thiazole ring, or the bond connecting the phenyl and thiazole moieties. researchgate.netsapub.org Common fragmentation patterns for related heterocyclic systems include the loss of small molecules like HCN, NH₃, or cleavage of the thiazole ring itself. raco.catnih.gov The resulting fragment ions create a unique fingerprint that helps to confirm the identity and structure of the compound. Derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) can be used to enhance ionization efficiency and sensitivity in LC-MS/MS analysis. nih.goved.ac.uk

Table 3: Expected Mass Spectrometry Data

| Analysis | Expected Result | Purpose |

|---|---|---|

| ESI-MS | [M+H]⁺ at m/z ≈ 207.07 | Confirmation of molecular weight. niscpr.res.in |

| HRMS | Exact mass consistent with C₉H₁₀N₄S | Confirmation of elemental formula. rsc.org |

| MS/MS Fragmentation | Characteristic losses (e.g., -NH₂, -N₂H₃, ring cleavage) | Structural confirmation and elucidation. researchgate.netsapub.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.

N-H Stretching: The amino (NH₂) and hydrazino (NH₂) groups exhibit characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. rsc.org

C=N Stretching: The imine-like C=N bond within the thiazole ring typically shows a strong absorption band around 1600-1650 cm⁻¹. rsc.org

Aromatic C=C Stretching: The vibrations of the phenyl and thiazole rings appear in the 1400-1600 cm⁻¹ region. rsc.org

C-N Stretching: The stretching vibrations for the C-N bonds are found in the 1200-1350 cm⁻¹ range.

Fingerprint Region: The region below 1200 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.net

Table 4: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino/Hydrazino (N-H) | Stretching | 3100 - 3500 nih.govrsc.org |

| Thiazole (C=N) | Stretching | 1600 - 1650 rsc.org |

| Aromatic (C=C) | Stretching | 1400 - 1600 rsc.org |

| Amino (N-H) | Bending (Scissoring) | 1550 - 1640 |

| Aromatic C-H | Bending (Out-of-plane) | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing insights into its electronic structure and the extent of π-conjugation. The spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions.

Advanced Spectroscopic Techniques for Understanding the Electronic Structure of this compound

To gain a deeper understanding of the electronic properties, more advanced techniques can be utilized. Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for modeling the electronic transitions observed in UV-Vis spectra and for visualizing the molecular orbitals (e.g., HOMO and LUMO) involved. researchgate.netmdpi.com These calculations can help rationalize the electron-donating and accepting characteristics of different parts of the molecule and predict its behavior in electronic applications. The presence of the electronegative nitrogen atom in the thiazole ring, for instance, is known to increase the electron affinity of the system compared to a thiophene (B33073) analogue. mdpi.com Experimental techniques like photoelectron spectroscopy could also be employed to directly measure ionization energies and orbital energy levels.

Computational and Theoretical Investigations of 2 Hydrazino 4 4 Aminophenyl Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Electrostatic Potential Maps

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds related to 2-Hydrazino-4-(4-aminophenyl)thiazole, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to optimize molecular geometry and analyze fundamental electronic properties. kbhgroup.in

Electronic Structure and Molecular Orbitals (HOMO/LUMO): The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited. nih.gov This indicates higher chemical reactivity, polarizability, and biological activity. nih.gov For example, in studies of related 2-(2-hydrazineyl)thiazole derivatives, the molecule with the lowest energy gap was identified as having the easiest charge transfer process. kbhgroup.in The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Maps: Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. kbhgroup.incolab.ws These maps use a color-coded scheme where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov In analyses of similar aniline (B41778) derivatives and hydrazinyl thiazoles, the negative potential sites are often located around electronegative atoms like nitrogen and sulfur, while positive potentials are found near hydrogen atoms. kbhgroup.innih.govtci-thaijo.org For instance, in 2-hydrazinyl thiazole (B1198619) derivatives, the blue (positive) region is often situated at the NH group, suggesting its reactivity towards basic reagents. kbhgroup.in

| Computational Parameter | Significance in Molecular Analysis | Typical Findings for Related Thiazoles |

| HOMO Energy | Represents electron-donating ability; related to ionization potential. | Localized on specific regions of the molecule, indicating sites prone to electrophilic attack. |

| LUMO Energy | Represents electron-accepting ability; related to electron affinity. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | A measure of chemical reactivity and kinetic stability. | A smaller gap correlates with higher reactivity and potential biological activity. nih.gov |

| MEP Map | Visualizes charge distribution and predicts reactive sites for electrophilic and nucleophilic attacks. tci-thaijo.org | Negative potential (red) on electronegative atoms (N, S); positive potential (blue) on hydrogen atoms. kbhgroup.innih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are essential for assessing the stability of a ligand bound to its protein target and for analyzing its conformational behavior within the binding site. nih.gov

For thiazole-based compounds, MD simulations have been used to validate the results of molecular docking. nih.gov After docking a ligand into a protein's active site, an MD simulation can predict how the complex will behave in a dynamic environment. Key metrics such as the Root Mean Square Deviation (RMSD) and flexibility analyses are monitored. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound within the protein's pocket and that the complex is stable. nih.gov These simulations provide deeper insights into the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, confirming the viability of the compound as a potential inhibitor. nih.govnih.gov

Prediction of Reactivity and Mechanistic Pathways via Quantum Chemical Descriptors

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. kbhgroup.in These parameters help in understanding the chemical nature of compounds and predicting their behavior in chemical reactions. researchgate.net

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. tci-thaijo.org

By calculating these descriptors for a series of related molecules, researchers can compare their relative stabilities and reactivities. kbhgroup.incolab.ws For example, a lower value for chemical hardness (softness) indicates greater reactivity. nih.gov These parameters are instrumental in exploring the mechanistic pathways of potential reactions and in understanding the structure-activity relationships that govern biological effects.

In Silico Modeling of Ligand-Receptor Interactions for Potential Biological Targets (e.g., Molecular Docking Studies)

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a docking score or binding affinity (kcal/mol). nih.gov A lower docking score typically signifies a more favorable and stable interaction. nih.gov

Derivatives of 2-hydrazino-4-aminophenylthiazole have been docked against various biological targets to explore their therapeutic potential.

Examples of Biological Targets and Docking Findings:

Anticancer Targets (e.g., EGFR): Thiazole-based hydrazones have been studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net Docking studies have identified critical interactions, such as hydrogen bonds with amino acid residues like MET793 and CYS775 in the EGFR binding pocket. nih.gov

Antidiabetic Targets (e.g., α-amylase, α-glucosidase): Hydrazine-clubbed thiazoles have shown potential as antidiabetic agents. nih.gov Docking studies against enzymes like α-amylase and α-glucosidase help to elucidate the binding mechanism and explain the inhibitory activity observed in in vitro assays. nih.govnih.gov For example, potent inhibitors often form multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

Antifungal Targets (e.g., Lanosterol (B1674476) 14α-demethylase): Thiazole derivatives have been investigated as antifungal agents. Molecular docking against lanosterol 14α-demethylase, a crucial enzyme in fungal cell membrane synthesis, revealed strong binding affinities, primarily through hydrogen bonding and π-π stacking interactions. nih.gov

| Target Protein | Therapeutic Area | Key Interacting Residues (Example) | Docking Score (Example) |

| EGFR | Anticancer | MET793, PHE795, CYS775 nih.gov | - |

| α-Amylase | Antidiabetic | - | - |

| α-Glucosidase | Antidiabetic | - | - |

| Lanosterol 14α-demethylase | Antifungal | - | -8.715 kcal/mol nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for understanding which structural features are important for a molecule's therapeutic effect and for designing new, more potent derivatives.

For derivatives of heterocyclic systems like thiazoles, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are often performed. nih.gov These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance or diminish biological activity.

In a study on structurally related thieno[3,2-d]pyrimidine (B1254671) derivatives, CoMFA and CoMSIA models were successfully established to investigate their cytotoxic activities. nih.gov The resulting models showed good predictive power and provided insights for the rational design of novel derivatives with improved potency. nih.gov Such QSAR models can guide the synthesis of new derivatives of this compound by predicting which substitutions on the phenyl or thiazole rings would be most beneficial for a desired biological activity.

Exploration of in Vitro Biological Activities and Molecular Mechanisms of 2 Hydrazino 4 4 Aminophenyl Thiazole

Evaluation of In Vitro Antimicrobial Potency (Antibacterial, Antifungal) Against Select Pathogens

The thiazole (B1198619) nucleus is a prevalent scaffold in the discovery of antimicrobial drugs due to its diverse biological activities. researchgate.net Derivatives incorporating the hydrazone, thiazole, and aminophenyl moieties have demonstrated significant potential in combating a variety of microbial pathogens. researchgate.netnih.gov

Inhibition of Bacterial Growth and Biofilm Formation

Hydrazone derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain hydrazide-hydrazones of isonicotinic acid displayed very strong activity against all tested Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 μg/mL. nih.gov Another study highlighted a hydrazide-hydrazone compound that exhibited twofold higher antibacterial activity against E. coli (MIC = 12.5 μg/mL) and S. aureus (MIC = 6.25 μg/mL) than the reference drug ampicillin. nih.gov

The fight against bacterial resistance has also focused on biofilm formation, a key virulence factor. nih.govmdpi.com Biofilms create a protective environment for bacteria, making them notoriously difficult to eradicate. nih.gov Certain hydrazide-hydrazone compounds have been shown to significantly inhibit virulence factors in Pseudomonas aeruginosa, including biofilm formation, motility, and the production of pyocyanin (B1662382). nih.gov Similarly, a series of tetrazine derivatives linked to a benzothiazole (B30560) scaffold were effective in preventing biofilm formation in all four bacteria tested, with inhibition percentages greater than 50%. nih.gov For example, these compounds displayed Minimum Biofilm Inhibitory Concentrations (MBIC₅₀s) ranging from 5.29 to 87.35 µg/mL against various bacteria. nih.gov

Table 1: Antibacterial and Antibiofilm Activity of Related Hydrazone and Thiazole Derivatives

| Compound Class | Pathogen(s) | Activity | Observed Effect (Concentration) | Citation |

|---|---|---|---|---|

| Isonicotinic Acid Hydrazide-Hydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Antibacterial | MIC: 1.95–7.81 μg/mL | nih.gov |

| Hydrazide-Hydrazone Derivative | E. coli | Antibacterial | MIC: 12.5 μg/mL | nih.gov |

| Hydrazide-Hydrazone Derivative | S. aureus | Antibacterial | MIC: 6.25 μg/mL | nih.gov |

| Hydrazide-Hydrazone Compound | Pseudomonas aeruginosa | Antibiofilm | Inhibition of biofilm formation, motility, and pyocyanin production | nih.gov |

| Tetrazine-Benzothiazole Derivatives | Klebsiella aerogenes, Acinetobacter baumannii | Antibiofilm | MBIC₅₀: 5.29 to 87.35 µg/mL | nih.gov |

Antifungal Efficacy Against Yeast and Filamentous Fungi (e.g., Candida species, Aspergillus flavus)

The hydrazone and thiazole moieties are also crucial for antifungal activity. evitachem.comresearchgate.net Studies have shown that hydrazine-based compounds can possess potent fungicidal activity against Candida albicans, a common human fungal pathogen. nih.gov These compounds not only reduce the viability of C. albicans at a rapid rate but are also effective against clinical isolates that are resistant to conventional antifungal drugs like fluconazole (B54011) and caspofungin. nih.gov Furthermore, some hydrazine (B178648) derivatives have been found to decrease biofilm formation by C. albicans. nih.gov

In one study, a series of 2-hydrazon-thiazolin-4-ones were synthesized, with some compounds demonstrating excellent activity against Candida albicans. researchgate.net Another investigation into citral-thiazolyl hydrazine derivatives revealed they could cause significant malformation of mycelium and increase cell membrane permeability in phytopathogenic fungi. nih.gov The mechanism of action for some related compounds, such as 4-phenyl-1,3-thiazol-2-yl hydrazine, involves inducing oxidative damage in C. albicans. nih.gov The hydrazine nitrogen atom is believed to play a key role in these interactions, enhancing binding to target enzymes. evitachem.com

Investigation of Antiproliferative Effects on Cancer Cell Lines

The thiazole scaffold is a key structural component in many compounds developed for anticancer drug discovery. nih.gov Derivatives of 2-hydrazino-4-(4-aminophenyl)thiazole have been a focus of research, showing significant antiproliferative effects across a variety of cancer cell lines.

Cytotoxicity Assays on Diverse Cancer Cell Lines (e.g., HepG2, PC12, MCF-7, NCI-H460, SF-268, A549, C6, MDA-MB-231, HeLa)

Thiazole derivatives have demonstrated potent cytotoxicity against numerous cancer cell lines. For example, 2,4-disubstituted thiazole amide derivatives showed good antiproliferative activity against A549 (lung), HeLa (cervical), and HT29 (colon) cancer cells, with one derivative showing an IC₅₀ value of 6.05 μM against HeLa cells. nih.gov In another study, a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones showed high activity against the HCT-116 human colon cancer line. worktribe.com

Research on thienopyrimidine derivatives, which are structurally related, showed a significant antiproliferative effect on the MCF-7 breast cancer cell line, with one compound having an IC₅₀ of 4.3 µg/mL. nih.gov This compound also showed a high selective index, indicating it is more toxic to cancer cells than to normal cells. nih.gov Similarly, a triazole precursor demonstrated potent inhibition of proliferation in MCF-7 cells with an IC₅₀ value of 33.75 µM, while showing less activity against MDA-MB-231 breast cancer cells. nih.gov The cytotoxicity of some derivatives has also been confirmed against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines.

Table 2: In Vitro Antiproliferative Activity of Related Thiazole Derivatives

| Compound Class | Cancer Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Citation |

|---|---|---|---|---|

| 2,4-disubstituted thiazole amide derivative | A549 | Lung | 8.64 µM | nih.gov |

| 2,4-disubstituted thiazole amide derivative | HeLa | Cervical | 6.05 µM | nih.gov |

| 4-cyanophenyl substituted thiazol-2-ylhydrazone | HCT-116 | Colon | High Activity (GI₅₀ > 100 µM for others in series) | worktribe.com |

| 4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | Breast | 4.3 µg/mL | nih.gov |

| Triazole Precursor | MCF-7 | Breast | 33.75 µM | nih.gov |

| Triazole Precursor | MDA-MB-231 | Breast | 178.92 µM | nih.gov |

| Thiazole Derivatives | HepG2 | Liver | Potent Cytotoxicity | |

| Thiazole Derivatives | PC12 | Neuroblastoma | Potent Cytotoxicity |

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govnih.gov Research has shown that derivatives of this compound can trigger these cellular processes. For instance, certain 4-cyanophenyl substituted thiazoles were found to induce cancer cell death through caspase-dependent apoptosis. worktribe.com

A triazole precursor compound was observed to significantly increase the proportion of apoptotic cells in the MCF-7 breast cancer line. nih.gov This was accompanied by cell cycle analysis showing that proliferation was arrested at the G1 phase. nih.gov The study confirmed increased activity of caspase-9 and caspase-3/7, indicating that the intrinsic pathway of apoptosis was induced. nih.gov Similarly, other hydrazone derivatives have been investigated for their ability to induce apoptosis and inhibit the cell cycle, suggesting this is a common mechanism for this class of compounds. nih.gov

Molecular Mechanisms of Action on Cellular Pathways (e.g., Kinase Inhibition, DNA Interaction, Mitochondrial Dysfunction)

The anticancer effects of these compounds are rooted in their interaction with various molecular targets and pathways. evitachem.com The mechanisms are diverse and can include enzyme inhibition, DNA interaction, and the induction of mitochondrial dysfunction. evitachem.comnih.govnih.gov

Some thiazole derivatives are designed as kinase inhibitors, targeting enzymes like c-Met and ALK, which are crucial for cancer cell proliferation. nih.gov Another key mechanism is direct interaction with DNA. nih.gov For example, certain oxadiazolo[3,4-d]pyrimidine nucleoside derivatives, which share structural similarities, were found to induce significant DNA damage in HepG2 cells. nih.gov Spectroscopic studies of other metal-complexed thiosemicarbazone derivatives have also confirmed their ability to interact with DNA. nih.gov

Mitochondrial dysfunction is another critical pathway targeted by these compounds. nih.gov Some derivatives can cause a decrease in the mitochondrial membrane potential in a dose-dependent manner, leading to an overload of intracellular free calcium. nih.gov This disruption of mitochondrial function is a key step in initiating apoptosis. nih.gov The loss of mitochondrial integrity can lead to the release of factors that trigger the cGAS-STING pathway, an innate immune response that can contribute to cell death. nih.govresearchgate.net Ultimately, the combination of DNA damage and mitochondrial dysfunction appears to be a powerful mechanism underlying the anticancer activity of these thiazole-based compounds. nih.gov

Assessment of Antioxidant Properties via Biochemical Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant potential of this compound and its derivatives is a significant area of investigation, often evaluated through various in vitro biochemical assays. These assays measure the compound's ability to scavenge free radicals or reduce oxidized species, key mechanisms in mitigating oxidative stress. The core structure, combining a thiazole ring with a hydrazine group, is considered a promising scaffold for antioxidant activity.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the Ferric Reducing Antioxidant Power (FRAP) assay. Studies on related catechol hydrazinyl-thiazole derivatives demonstrate potent antioxidant activity, which is often superior to standard reference compounds like ascorbic acid and Trolox. acs.orgacs.orgroyalsocietypublishing.org

The mechanism of action is frequently attributed to the hydrogen atom transfer (HAT) capability of the hydrazino N-H group and any phenolic hydroxyl groups present on the molecule. researchgate.net These groups can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable, resonance-stabilized radical on the antioxidant molecule itself. researchgate.net The presence of electron-donating substituents on the aromatic rings generally enhances this radical scavenging ability. researchgate.net

In FRAP assays, which measure the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), thiazole-hydrazone derivatives have also shown significant electron-donating capacity. acs.org For instance, catechol hydrazinyl-thiazole (CHT) has demonstrated a strong capacity to reduce ferric ions, outperforming both ascorbic acid and Trolox in some experimental setups. acs.org The antioxidant activity can be influenced by experimental conditions such as pH and the specific oxidizing agent used in the assay. acs.orgroyalsocietypublishing.org

Interactive Table: In Vitro Antioxidant Activity of Thiazole-Hydrazone Derivatives Below is a summary of antioxidant activities from various studies on related thiazole derivatives.

| Compound/Derivative Class | Assay | Activity Metric | Result | Reference(s) |

| Catechol Hydrazinyl-Thiazole (CHT) | ABTS | Scavenging Activity | 3.16 times more intense than Trolox | acs.org |

| Catechol Hydrazinyl-Thiazole (CHT) | FRAP | Reducing Power | Higher than Ascorbic Acid and Trolox | acs.org |

| Thiazolyl Coumarins | DPPH | IC₅₀ | 16-85 µM (several derivatives) | researchgate.net |

| Thiazolyl Coumarins | ABTS | IC₅₀ | Correlated well with DPPH results | researchgate.net |

| N-Methyl Thiazolyl-Polyphenols | ABTS, DPPH, FRAP | Antioxidant Capacity | Enhanced activity compared to standards | royalsocietypublishing.org |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | DPPH | Antioxidant Activity | Evaluated for ROS scavenging effects | nih.gov |

Enzyme Inhibition Studies and Kinetic Analysis

The this compound scaffold and its derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases. The unique structural features of the thiazole-hydrazone moiety allow for diverse interactions with enzyme active sites.

Urease Inhibition: Hydrazine-clubbed 1,3-thiazole derivatives have been identified as potent inhibitors of urease, an enzyme linked to infections by pathogens like Helicobacter pylori. proquest.comnih.gov In vitro studies have shown that these compounds can exhibit significantly stronger inhibition than the standard inhibitor, thiourea (B124793), with IC₅₀ values in the nanomolar range (110 to 440 nM). proquest.comnih.gov Molecular docking studies suggest that these inhibitors can effectively bind to the active site of the Jack bean urease enzyme, corroborating the in vitro findings. proquest.com

α-Glucosidase Inhibition: The inhibition of α-glucosidase is a key therapeutic strategy for managing type-2 diabetes by controlling postprandial hyperglycemia. nih.gov Derivatives such as (E)-2-(2-(arylmethylene)hydrazinyl)-4-arylthiazoles have demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC₅₀ values (e.g., 6.2 ± 0.19 µM) compared to the standard drug acarbose (B1664774) (37.7 ± 0.19 µM). semanticscholar.org Kinetic analyses often reveal a competitive or mixed-type inhibition mechanism, indicating that the compounds may compete with the substrate for binding to the enzyme's active site.

Acetylcholinesterase (AChE) Inhibition: Targeting AChE is a primary approach for treating the symptoms of Alzheimer's disease. dergipark.org.tr Numerous thiazolyl-hydrazone derivatives have been synthesized and evaluated as AChE inhibitors. dergipark.org.trnih.govnih.govnih.govmdpi.com Some compounds exhibit potent inhibitory activity in the low micromolar and even nanomolar range. nih.govmdpi.com For example, certain thiazole-piperazine hybrids and other thiazolylhydrazone derivatives have shown IC₅₀ values as low as 0.028 µM. nih.govmdpi.com Kinetic studies have indicated that these compounds can act as mixed-type or dual-binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.govnih.gov

Human Monoamine Oxidase (hMAO) Inhibition: Inhibitors of hMAO-A and hMAO-B are crucial for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Several series of (thiazol-2-yl)hydrazone derivatives have shown potent and selective inhibition of hMAO enzymes, particularly the hMAO-B isoform, with activity in the low nanomolar range. nih.govnih.govresearchgate.net The inhibition is often reversible and competitive, suggesting that these compounds could be developed as multi-target agents for neurodegenerative diseases. nih.gov

Lanosterol (B1674476) C14α-demethylase (CYP51) Inhibition: Lanosterol 14α-demethylase is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi, making it a prime target for antifungal agents. nih.govnih.gov While direct studies on this compound are limited, related heterocyclic structures such as thiazolyl-oxadiazole and imidazole-thiazole derivatives have been investigated as potential inhibitors. researchgate.netresearchgate.net Molecular docking studies have shown that these compounds can bind effectively to the active site of fungal CYP51, suggesting they act by inhibiting ergosterol biosynthesis. researchgate.netresearchgate.net

Interactive Table: Enzyme Inhibition Profile of Thiazole-Hydrazone Derivatives This table summarizes the inhibitory activities of various derivatives against different enzymes.

| Enzyme Target | Derivative Class | Inhibition Metric (IC₅₀/Kᵢ) | Inhibition Type | Reference(s) |

| Urease | Hydrazine clubbed 1,3-thiazoles | 110 - 440 nM (IC₅₀) | - | proquest.comnih.gov |

| α-Glucosidase | (Arylmethylene)hydrazinyl-arylthiazoles | 6.2 ± 0.19 µM (IC₅₀) | Competitive/Mixed | semanticscholar.org |

| Acetylcholinesterase | Thiazolylhydrazone derivatives | 0.028 - 0.59 mM (IC₅₀) | Mixed/Dual-binding | dergipark.org.trmdpi.com |

| hMAO-B | 4-Acetylpyridine-thiazolylhydrazones | Low nM range (IC₅₀) | Selective, Reversible | nih.gov |

| hMAO-B | 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Low nM range (IC₅₀) | Selective, Reversible | nih.govresearchgate.net |

In Vitro Modulation of Inflammatory Pathways and Immunomodulatory Effects

The thiazole-hydrazone scaffold is recognized for its significant anti-inflammatory potential. In vitro studies have explored the mechanisms through which these compounds modulate inflammatory pathways. One established method to assess anti-inflammatory activity in vitro is the protein denaturation inhibition assay. Since protein denaturation is a key cause of inflammation, the ability of a compound to prevent it is a well-regarded indicator of anti-inflammatory potential. nih.gov Pyridine- and thiazole-based hydrazide derivatives have demonstrated significant inhibition of bovine serum albumin denaturation, with some compounds showing activity comparable to the standard drug diclofenac (B195802) sodium. nih.gov

Furthermore, studies on benzo[d]thiazole-hydrazone analogues have revealed potent anti-inflammatory effects, with some derivatives exhibiting better activity than the standard drug indomethacin. nih.gov The mechanism for hydrazone derivatives, in general, is thought to involve the inhibition of inflammatory mediators. researchgate.net For instance, certain acyl-hydrazones bearing a 2-aryl-thiazole moiety were found to reduce nitric oxide synthesis, a key inflammatory molecule. researchgate.net

Beyond direct anti-inflammatory action, some related hydrazide compounds have demonstrated immunomodulatory properties. An in vitro study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide showed that it could stimulate the proliferation of murine lymphocytes and peritoneal macrophages, both alone and in combination with mitogens. nih.gov This suggests an ability to enhance cellular immune responses. The same study found that the hydrazide could increase the lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) without affecting Tumor Necrosis Factor-alpha (TNF-α) levels, indicating a specific modulatory effect on cytokine pathways. nih.gov

Analysis of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. Research has consistently shown that the type and position of substituents on the aryl rings and modifications to the hydrazone linker significantly influence the compound's potency and selectivity for various biological targets.

For Anti-inflammatory and Enzyme Inhibitory Activity: A general observation across several studies is the profound impact of electronic effects of substituents on the phenyl ring attached to the thiazole core.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), chloro (Cl), fluoro (F), and bromo (Br) on the phenyl ring tend to enhance anti-inflammatory and antifungal activities. proquest.comnih.govnih.gov For instance, in a series of benzo[d]thiazole-hydrazones, EWGs favored anti-inflammatory activity. nih.govnih.gov Similarly, for hMAO-B inhibition, a phenyl ring at the C4 position of the thiazole, functionalized with a nitro group at the meta position, was identified as a key pharmacophoric feature for potent and selective activity. nih.gov

General Structural Features: The hydrazone linkage (-NH-N=CH-) itself is a vital structural feature, providing a flexible and valuable tool for connecting the thiazole core to various other structural motifs without a significant loss of bioactivity. proquest.com The planarity and conformational flexibility afforded by the hydrazone bridge are essential for fitting into the active sites of target enzymes.

Derivatization Strategies and Structure Activity Relationship Sar Studies Based on the 2 Hydrazino 4 4 Aminophenyl Thiazole Scaffold

Chemical Modifications at the Hydrazino Moiety: Synthesis and Characterization of Hydrazone and Related Derivatives

The hydrazino group at the C2 position of the thiazole (B1198619) ring is a primary site for derivatization, most commonly through condensation reactions with various aldehydes and ketones to form hydrazones. mdpi.comjocpr.comnih.gov This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield the target N'-aryl/alkylidene-2-(4-(4-aminophenyl)thiazol-2-yl)hydrazone derivatives. nih.govnih.gov

The synthesis of these hydrazones is a versatile method to introduce a wide array of substituents, thereby modulating the compound's steric and electronic profile. For instance, reacting the parent carbohydrazide (B1668358) with differently substituted benzaldehydes produces a series of acyl-hydrazones in good yields (70%–99%). nih.gov

Synthesis of Hydrazone Derivatives: The general synthetic route involves two main steps:

Formation of a Thiazole Carbohydrazide Intermediate: The synthesis often starts with the Hantzsch thiazole synthesis to create the core ring, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to form a key carbohydrazide intermediate. nih.govresearchgate.net For example, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate reacts with hydrazine hydrate to yield 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide. nih.gov

Condensation to Form Hydrazones: The intermediate carbohydrazide is then condensed with various aromatic or heterocyclic aldehydes. nih.govfigshare.com

Characterization: The resulting hydrazone derivatives are characterized using standard spectroscopic techniques:

¹H-NMR: The formation of the hydrazone is confirmed by the appearance of a characteristic signal for the N=CH proton and the disappearance of the NH₂ proton signals of the hydrazide. The NH proton signal of the hydrazone typically shifts downfield. nih.gov

¹³C-NMR: The carbon of the hydrazone bridge (C=N) shows a characteristic signal. mdpi.com

IR Spectroscopy: The spectra show characteristic bands for N-H, C=N, and other functional groups present in the molecule.

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compounds. researchgate.net

Chemical Modifications at the Aminophenyl Ring: Substitution Patterns and Their Synthetic Routes

Modifications to the 4-aminophenyl ring at the C4 position of the thiazole are typically achieved by starting the synthesis with appropriately substituted precursors. The Hantzsch thiazole synthesis is a common method, reacting a substituted α-haloketone with a thiourea (B124793) or thiosemicarbazide (B42300) derivative. nih.govjpionline.org

To introduce substituents on the phenyl ring, the synthesis can begin with a substituted acetophenone. For example, reacting p-chloroacetophenone, p-methoxyacetophenone, or p-hydroxyacetophenone with thiourea and iodine yields the corresponding 2-amino-4-(substituted-phenyl)thiazole. jpionline.org These parent compounds can then be further derivatized.

Another approach involves using substituted anilines to construct the desired scaffold. This allows for the introduction of a wide variety of functional groups, including halogens, alkyl, and alkoxy groups, which can significantly influence the molecule's biological activity. nih.gov

Modifications to the Thiazole Core: Exploring Substitutions at Other Positions

While the C2 and C4 positions are common sites for modification, the C5 position of the thiazole ring can also be substituted to further explore the SAR. nih.govnih.gov Introducing different groups at this position can impact the molecule's interaction with biological targets.

Synthetic strategies to achieve C5 substitution often involve using a substituted α-haloketone in the Hantzsch synthesis. nih.gov For instance, using a 2-haloacetoacetate derivative can lead to a carboxylate group at the C5 position, which can be further modified. nih.gov The synthesis of 2-amino-4,5-diarylthiazole derivatives has been reported, showcasing the feasibility of introducing aryl groups at the C5 position. nih.gov However, research has also indicated that certain substitutions, such as the incorporation of a methyl group at the C5-position, can lead to a decrease in biological potency in some contexts. nih.gov

Impact of Structural Modifications on In Vitro Biological Efficacy (Antibacterial, Anticancer, etc.)

The derivatization of the 2-hydrazino-4-(4-aminophenyl)thiazole scaffold has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal effects. jocpr.comfigshare.comnih.gov

Anticancer Activity: Many thiazole derivatives have shown promising antiproliferative activity against various cancer cell lines. jpionline.orgnih.govnih.gov

Hydrazino Moiety Modification: Hydrazone derivatives have demonstrated significant anticancer activity. For human leukemia cell line K-562, certain 2-(2-hydrazinyl) thiazole derivatives showed notable efficacy. nih.gov

Aminophenyl Ring Modification: Substitutions on the phenyl ring are critical. In a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, compounds with a meta-halogen on the phenyl ring exhibited better antitumor activity than those with a meta-methyl group. nih.gov Derivatives of 2,4-disubstituted thiazole amides have shown good antiproliferative activity against cell lines such as A549, HeLa, and HT29. nih.gov

Thiazole Core Modification: The substitution pattern on the thiazole ring itself is crucial. The introduction of a methyl group at the C4 or C5 position of the thiazole core was found to decrease cytotoxic potency. nih.gov

Interactive Table: Anticancer Activity of Thiazole Derivatives

| Compound Series | Modification | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivs. | meta-halogen on phenyl ring | A549, HeLa, HT29 | 8.64 µM, 6.05 µM, 0.63 µM | nih.gov |

| 2-alkylamido-4-(isothiocyanatomethyl)thiazole | Alkylamido at C2 | L1210 | 4-8 µM | nih.gov |

| 2-arylamido-4-(isothiocyanatomethyl)thiazole | Arylamido at C2 | L1210 | 0.2-1 µM | nih.gov |

| 2-(2-hydrazinyl)thiazoles | Various substitutions | K-562 (leukemia) | Significant activity | nih.gov |

| 2,4-disubstituted thiazoles | Various substitutions | 60 cell line panel | GI₅₀ values of 7.4-17.8 µM | nih.gov |

Antibacterial and Antifungal Activity: The hydrazone linkage has been identified as a key contributor to antimicrobial efficacy.

Hydrazone Derivatives: 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in anti-Candida activity compared to analogues lacking the C2-hydrazone linkage. mdpi.com The introduction of a furan (B31954) ring into the hydrazone structure was also shown to improve antifungal activity, with some derivatives being more potent than the standard drug clotrimazole. jocpr.com

General SAR: For antibacterial activity against S. aureus, certain thiazolylhydrazone derivatives showed good activity with MIC values as low as 6.3 µM. researchgate.net In a series of thiazole derivatives tested against various bacterial strains, the presence of an electron-withdrawing chlorine atom was associated with high potency. jocpr.com

Interactive Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Series | Modification | Organism(s) | Activity (MIC) | Reference |

| 2-hydrazinyl-4-phenyl-1,3-thiazoles | Hydrazone linkage | Candida species | Superior to non-hydrazones | mdpi.com |

| (E)-2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-thiazoles | Furan ring on hydrazone | C. albicans | 0.25-2.00 µg/ml | jocpr.com |

| Thiazolylhydrazone derivatives | Biphenyl-linked moieties | S. aureus | 6.3 µM | researchgate.net |

| Pyrazolo[3',4':4,5]thiazolo[3,2-b] nih.govresearchgate.netnih.gov-triazoles | Chlorine substitution | Various bacteria | 3.125 µg/ml | jocpr.com |

| 2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-thiazoles | Diarylsulfide moiety | Candida species | Potent antifungal agent | figshare.com |

Elucidation of Key Pharmacophoric Features for Desired Biological Activities

Based on extensive SAR studies, several key pharmacophoric features of the this compound scaffold have been identified as crucial for eliciting specific biological responses.

For Anticancer Activity:

Amide/Ureido Linkage at C2: An amide or ureido group at the C2 position of the thiazole is often important. The nature of the acyl group (aliphatic vs. aromatic) significantly impacts potency, with aromatic substitutions generally improving activity. nih.gov

Substituted Phenyl Ring at C4: The presence and type of substituent on the phenyl ring at C4 are critical. Electron-withdrawing groups, such as halogens in the meta-position, have been shown to enhance antitumor activity. nih.gov

Unsubstituted C5 Position: For some series of compounds, an unsubstituted C5 position on the thiazole ring is preferred, as alkyl substitutions at this position have been shown to decrease potency. nih.gov

Hydrazone Moiety: The hydrazone scaffold itself, with specific substitutions on the arylidene part, contributes significantly to cytotoxicity. researchgate.net

For Antimicrobial Activity:

The Hydrazone Moiety (-NH-N=CH-): This feature is a critical pharmacophore for antifungal and antibacterial activity. Its presence often leads to a significant enhancement in potency. mdpi.comjocpr.com

Heterocyclic Rings on the Hydrazone: The attachment of other heterocyclic rings, such as furan, to the hydrazone moiety can substantially boost antifungal efficacy. jocpr.com

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, like chlorine, on the aryl portions of the molecule is often correlated with higher antibacterial potency. jocpr.com

The Thiazole Nucleus: The thiazole ring acts as a central scaffold, and its combination with a hydrazone bridge is a validated strategy for developing potent anti-Candida agents. mdpi.com

Potential Non Biological Applications and Material Science Perspectives of 2 Hydrazino 4 4 Aminophenyl Thiazole

Utilization as a Ligand in Coordination Chemistry and Metal Complex Formation

The 2-Hydrazino-4-(4-aminophenyl)thiazole molecule is an excellent ligand for forming stable complexes with a variety of transition metal ions. Its coordinating ability stems from the presence of multiple donor atoms, including the nitrogen atoms of the thiazole (B1198619) ring, the hydrazino group, and the aminophenyl group, as well as the sulfur atom in the thiazole ring. This allows the molecule to act as a bidentate or multidentate ligand, forming stable chelate rings with metal centers.

The hydrazino and thiazole nitrogen atoms are particularly effective as ligands for transition metals, leading to the formation of complexes with potential applications in catalysis and materials science. The coordination can occur through the exocyclic sulfur atom and the thiazole nitrogen, or through the nitrogen atoms of the hydrazino group. researchgate.net The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, thiazole-based Schiff base ligands that incorporate N, S, and O heteroatoms are noted for their distinct physicochemical properties upon chelation. researchgate.net

Research on related hydrazone and thiazole derivatives has demonstrated the formation of complexes with various metals such as Cu(II), Ni(II), Co(II), Cd(II), and Zn(II). researchgate.netsemanticscholar.orgnih.gov The resulting metal complexes often exhibit well-defined geometries, including square planar, tetrahedral, and octahedral configurations, which influence their physical and chemical properties. nih.govresearchgate.net The coordination of the organic ligand to the metal center can significantly enhance or modify its properties, opening avenues for new materials with tailored functionalities. semanticscholar.orgresearchgate.net

| Metal Ion | Ligand Type | Coordination Sites | Proposed Geometry | Potential Application |

|---|---|---|---|---|

| Cu(II) | Thiazole-based Schiff base | N, S, O donors | Square Planar | Catalysis |

| Zn(II) | Pyridine thiazole hydrazone | Pyridine N, Thiazole N | Monomeric | Pharmaceuticals researchgate.net |

| Cd(II) | Pyridine thiazole hydrazone | Bridging Ligand | Polymeric Chain | Materials Science researchgate.net |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Sulphur, Amine N | Tetrahedral | Coordination Chemistry nih.gov |

| Fe(III) | Hydrazino-thiazole derivative | Hydrazino N, Thiazole N | Octahedral | Redox-active frameworks |

Investigation of Optoelectronic Properties for Sensor Development

The conjugated system of this compound, which extends across the aminophenyl ring and the thiazole moiety, gives rise to interesting photophysical properties. These properties can be modulated upon interaction with metal ions or anions, making the compound a candidate for the development of chemosensors. The coordination of an analyte to the ligand can perturb its electronic structure, leading to observable changes in its absorption (colorimetric sensing) or emission (fluorescent sensing) spectra.

Derivatives of 5-N-arylaminothiazoles with pyridyl groups have been investigated for their photophysical properties and their ability to sense Zn(II) ions. semanticscholar.org The mechanism of sensing often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). The electron-donating amino and hydrazino groups in this compound can enhance its fluorescence quantum yield. Upon binding to a metal ion, the chelation can restrict intramolecular rotation and suppress non-radiative decay pathways, leading to fluorescence enhancement.

Conversely, interaction with certain metal ions, particularly paramagnetic ones like Cu(II) or Fe(III), could lead to fluorescence quenching through energy or electron transfer mechanisms. The high affinity and specific binding geometry for certain ions can translate into high selectivity and sensitivity for a sensor. By functionalizing the amino or hydrazino groups, the selectivity and sensitivity of the sensor can be fine-tuned for specific analytes.

| Sensing Type | Potential Analyte | Mechanism | Observed Change |

|---|---|---|---|

| Colorimetric | Transition Metal Ions (e.g., Cu²⁺, Fe³⁺) | Change in ICT upon coordination | Visible color change |

| Fluorometric (Turn-on) | Divalent Ions (e.g., Zn²⁺, Cd²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity |

| Fluorometric (Turn-off) | Paramagnetic Ions (e.g., Cu²⁺, Ni²⁺) | Fluorescence quenching via energy/electron transfer | Decrease in fluorescence intensity |

| Fluorometric | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding or deprotonation | Shift in emission wavelength |

Applications in Dye Chemistry and Pigment Synthesis

The presence of a primary aromatic amine group (-NH₂) makes this compound a valuable precursor in the synthesis of azo dyes. google.com Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore. The synthesis typically involves a two-step diazotization-coupling sequence. mdpi.com First, the aminophenyl group of the thiazole derivative is treated with a nitrous acid source (e.g., NaNO₂ in acidic medium) at low temperatures to form a reactive diazonium salt. This salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol, aniline (B41778), or naphthol derivative.

The resulting azo dye incorporates the thiazole moiety into its structure, and the extended π-conjugation across the entire molecule leads to strong absorption in the visible region of the electromagnetic spectrum, resulting in intense colors. nih.gov The final color of the dye can be readily tuned by varying the structure of the coupling component. The substituents on both the thiazole precursor and the coupling agent influence the electronic properties of the dye and, consequently, its color and fastness properties. researchgate.net Thiazole-based azo dyes have been used for dyeing various textile materials, including acrylic and polyester fibers, often exhibiting good fastness to light and wet processing. google.com

| Coupling Component | Resulting Dye Structure Feature | Expected Color Range |

|---|---|---|

| Phenol | Hydroxy-azobenzene derivative | Yellow to Orange |

| Aniline | Amino-azobenzene derivative | Orange to Red |

| N,N-Dimethylaniline | Dimethylamino-azobenzene derivative | Red to Violet |

| β-Naphthol | Naphthyl-azo derivative | Red to Blue |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Bis-heterocyclic azo structure | Deep colors (e.g., Brown, Dark Red) mdpi.com |

Role in Catalysis and Organic Transformations

Metal complexes derived from this compound have significant potential in the field of catalysis. The coordinated metal ion can function as a Lewis acid, activating substrates for nucleophilic attack, or it can participate in redox reactions, facilitating various organic transformations. The ligand framework can be modified to create a specific steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity.

Hydrazone and thiazole metal complexes have been explored for their catalytic applications. researchgate.net For example, complexes of transition metals with ligands containing hydrazino and thiazole nitrogen atoms can serve as catalysts in oxidation, reduction, and C-C coupling reactions. The stability of the chelate structure often imparts robustness to the catalyst, allowing it to function under various reaction conditions and potentially be recycled. The specific catalytic application depends heavily on the choice of the central metal ion. For instance, copper complexes are often used in oxidation and coupling reactions, while palladium complexes are renowned for their role in cross-coupling chemistry.

| Metal Center | Type of Reaction | Role of Metal Complex | Example Transformation |

|---|---|---|---|

| Cu(II) | Oxidation | Redox catalyst | Oxidation of alcohols to aldehydes/ketones |

| Pd(II) | Cross-Coupling (e.g., Suzuki, Heck) | Active catalyst precursor | Formation of biaryl compounds |

| Zn(II) | Lewis Acid Catalysis | Activates carbonyl groups | Cyanosilylation of aldehydes semanticscholar.org |

| Fe(III) | Redox Reactions | Electron transfer agent | Reduction of nitroarenes |

| Ni(II) | Reduction | Hydrogenation catalyst | Reduction of unsaturated bonds |

Exploration in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing two distinct reactive amine functionalities (the aromatic amine and the hydrazino group), makes it a promising monomer for the synthesis of novel polymers. These functional groups can participate in step-growth polymerization reactions to form various classes of polymers.

For instance, the aromatic amine can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The hydrazino group can react with diisocyanates to form polyureas or with dicarbonyl compounds to form polyhydrazones. The incorporation of the rigid and thermally stable thiazole ring into the polymer backbone is expected to enhance the thermal stability, mechanical strength, and potentially the electrical conductivity of the resulting materials.

These polymers could find applications as high-performance materials, such as heat-resistant films, fibers, or coatings. Furthermore, the metal-coordinating ability of the monomer unit can be retained in the polymer structure, allowing for the creation of metallopolymers. These materials combine the processability of polymers with the unique electronic, magnetic, or catalytic properties of metal ions, leading to advanced materials for applications in catalysis, sensing, or electronics.

| Polymer Type | Co-monomer | Reactive Group Utilized | Potential Properties |

|---|---|---|---|

| Polyamide | Diacyl chloride (e.g., terephthaloyl chloride) | Aromatic amine | High thermal stability, mechanical strength |

| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Aromatic amine | Excellent thermal and chemical resistance |

| Polyhydrazone | Dialdehyde or Diketone | Hydrazino group | Conjugated backbone, potential conductivity |

| Polyurea | Diisocyanate | Hydrazino group | Good elasticity and abrasion resistance |

| Metallopolymer | Metal salt (post-polymerization) | Thiazole/Hydrazino N atoms | Catalytic activity, electro-optical properties |

Future Research Directions and Translational Perspectives Excluding Clinical

Development of Novel Synthetic Methodologies for Analog Generation

The generation of a diverse library of analogs based on the 2-Hydrazino-4-(4-aminophenyl)thiazole core is paramount for comprehensive structure-activity relationship (SAR) studies. Future efforts will likely concentrate on developing more efficient, versatile, and sustainable synthetic strategies. Key areas of focus include the advancement of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. tandfonline.com For instance, novel one-pot protocols involving substituted aromatic ketones, sulfur, and cyanamide derivatives could provide rapid access to a wide range of 4-arylthiazole analogs. tandfonline.com